molecular formula C21H22ClF3N2O2 B1591295 RS 102895 hydrochloride CAS No. 300815-41-2

RS 102895 hydrochloride

Cat. No. B1591295
CAS RN: 300815-41-2
M. Wt: 426.9 g/mol
InChI Key: KRRISOFSWVKYBF-UHFFFAOYSA-N
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Description

RS 102895 hydrochloride (RS102895) is a synthetic compound that has been studied for its potential to modulate the activity of the serotonin 5-HT2A receptor. It has been used in a variety of pre-clinical and clinical studies to assess its pharmacological effects and therapeutic potential. RS102895 is a white powder that is soluble in water and has a molecular weight of 478.89 g/mol.

Scientific Research Applications

  • Hydrolysis of Damaged Wheat Grains : This study explored hydrochloric acid's potential for hydrolyzing damaged wheat grains, focusing on inhibitor concentration and reducing sugar production. It demonstrated HCl's effectiveness in this process, which might be relevant for understanding the hydrolysis applications of related hydrochloride compounds (Sirohi et al., 2020).

  • Spectrophotometric Determination in Pharmaceutical Formulations : This research developed spectrophotometric methods for determining hydrochlorothiazide and spironolactone in antihypertensive formulations. Though not directly related to RS 102895, it provides insights into analytical techniques applicable in pharmaceutical research (Hegazy et al., 2010).

  • Micellar and Phase Separation Phenomenon in Drugs : The study investigated the effect of various anionic hydrotropes on the micelle formation and phase behavior of the amphiphilic drug promazine hydrochloride. This could provide a comparative perspective for understanding the behavior of RS 102895 hydrochloride in similar conditions (Rub et al., 2014).

  • Voltammetric Determination of Phenothiazine Drugs : This study describes a method for determining promethazine hydrochloride, a phenothiazine drug, using electrochemical oxidation. This could be relevant for understanding electrochemical methods in the analysis of similar hydrochloride compounds (Xi et al., 2011).

Mechanism of Action

properties

IUPAC Name

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRISOFSWVKYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587871
Record name 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300815-41-2
Record name 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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